molecular formula C7H4BrFN2 B13908059 5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine

5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13908059
M. Wt: 215.02 g/mol
InChI Key: SEJVGPHXQIMCQE-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of both bromine and fluorine atoms on a pyrrolo[3,2-b]pyridine scaffold, which imparts unique chemical and biological properties. It is often used as a building block in the synthesis of various biologically active molecules, particularly those targeting specific enzymes or receptors in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and fluorination of a pyrrolo[3,2-b]pyridine precursor. One common method involves the reaction of 5-bromo-1H-pyrrolo[3,2-b]pyridine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of more readily available starting materials. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

5-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a modulator of biological pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. This dual substitution can enhance the compound’s reactivity and specificity in biological systems, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-4(9)3-6-5(11-7)1-2-10-6/h1-3,10H

InChI Key

SEJVGPHXQIMCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(N=C21)Br)F

Origin of Product

United States

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